molecular formula C18H22N4O2 B6447682 N-{3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide CAS No. 2548988-95-8

N-{3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide

Cat. No.: B6447682
CAS No.: 2548988-95-8
M. Wt: 326.4 g/mol
InChI Key: QCHXSFQYLHFPQY-UHFFFAOYSA-N
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Description

N-{3-[(2-Cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with cyclopropyl and ethyl groups, linked via an amino bridge to a 4-methoxyphenylacetamide moiety. The acetamide group and methoxyphenyl substituent are common in bioactive molecules, as evidenced by analogs with demonstrated activity in cancer cell lines and enzyme inhibition .

Properties

IUPAC Name

N-[3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-13-10-17(22-18(20-13)12-5-6-12)21-15-9-14(19-11(2)23)7-8-16(15)24-3/h7-10,12H,4-6H2,1-3H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHXSFQYLHFPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)NC3=C(C=CC(=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Pyrimidine/Other Core Substituents Aromatic Substituent Bioactive Moieties Molecular Weight Reference
N-{3-[(2-Cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide (Target) 2-Cyclopropyl, 6-ethyl 4-Methoxyphenyl Acetamide ~343.4* N/A
N-[2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide 4-Cyclopropyl, 6-CF₃ 4-Methoxyphenyl Acetamide 379.4
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) Quinazoline (4-pyrrolidin-1-yl) 4-Methoxyphenyl Sulfonyl-acetamide N/A
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide Thiazolidinone, benzothiazole 4-Methoxyphenyl, chlorophenyl Thioxo-thiazolidinone, benzothiazole N/A
N-(2-((6-Chloro-3-(3-(N-cyclopropylsulfamoyl)-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide (34) Imidazo[1,2-b]pyridazine (chloro, methyl) 4-Methoxyphenyl Cyclopropylsulfamoyl, acetamide N/A

*Calculated based on molecular formula.

Key Observations :

  • Pyrimidine vs. Heterocyclic Cores : The target’s pyrimidine core is replaced with quinazoline (Compound 38) or imidazopyridazine (Compound 34) in analogs, altering electronic properties and binding affinities .
  • Substituent Effects : The trifluoromethyl group in the analog from enhances lipophilicity and metabolic stability compared to the target’s ethyl group .

Pharmacological Activity and Mechanisms

Anticancer Activity

  • Phenoxy Acetamide Derivatives (): Compounds 38–40 demonstrated IC₅₀ values <10 µM against HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells via MTT assay. Their sulfonyl-quinazoline motifs may target tyrosine kinases .
  • Thiazolinone-Benzothiazole Hybrid (): Compound PP2 showed superior activity to cisplatin against HeLa cells, likely due to thioxo-thiazolidinone-mediated apoptosis induction .
  • Thiadiazole Derivatives () : Acetamide-linked benzothiazole-thiadiazole hybrids exhibited 100% efficacy in anticonvulsant models, suggesting CNS permeability, though anticancer data are lacking .

Kinase Inhibition

  • PI4KB Inhibitors (): Compound 34’s imidazopyridazine-acetamide structure inhibited phosphatidylinositol 4-kinase IIIβ (PI4KB), a target for antiviral and anticancer therapies. The cyclopropylsulfamoyl group may enhance selectivity .

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is synthesized via cyclocondensation of β-keto esters with guanidine derivatives. A representative protocol involves:

Step 1 : Ethyl acetoacetate reacts with cyclopropanecarbonyl chloride in the presence of triethylamine (TEA) to form 3-cyclopropyl-3-oxopropanoate.
Step 2 : The β-keto ester intermediate undergoes cyclization with ethylguanidine hydrochloride in ethanol under reflux (80°C, 12 h), yielding 2-cyclopropyl-6-ethylpyrimidin-4-ol.

Reaction Conditions :

ReagentSolventTemperatureTimeYield
Ethylguanidine·HClEthanol80°C12 h72%

Amination of Pyrimidine-4-ol

Conversion of the 4-hydroxyl group to an amine is achieved using POCl3 followed by ammonia saturation:

Step 1 : 2-Cyclopropyl-6-ethylpyrimidin-4-ol (1 eq) is treated with POCl3 (3 eq) at 0–5°C for 2 h, forming the 4-chloro intermediate.
Step 2 : The chloropyrimidine reacts with NH3 gas in dioxane at 120°C (sealed tube, 6 h), yielding the 4-amine.

Key Data :

  • POCl3 : 3 eq, 0°C → 5°C, 2 h

  • NH3 : 15 atm, dioxane, 120°C, 6 h

  • Yield : 68%

Synthesis of 3-Amino-4-methoxyphenylacetamide

Nitration and Reduction of 4-Methoxyacetophenone

Step 1 : 4-Methoxyacetophenone undergoes nitration with HNO3/H2SO4 at 0°C, producing 3-nitro-4-methoxyacetophenone (89% yield).
Step 2 : Catalytic hydrogenation (H2, 10% Pd/C, MeOH, 25°C, 4 h) reduces the nitro group to an amine (95% yield).

Acetylation of the Aniline Derivative

The 3-amino-4-methoxyacetophenone intermediate is acetylated using acetic anhydride (Ac2O) in pyridine (25°C, 4 h), yielding 3-acetamido-4-methoxyacetophenone (91% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 2.18 (s, 3H, COCH3), 3.87 (s, 3H, OCH3), 6.92–7.45 (m, 3H, Ar–H).

Coupling of Pyrimidine and Benzene Fragments

Buchwald-Hartwig Amination

The 2-cyclopropyl-6-ethylpyrimidin-4-amine (1 eq) reacts with 3-iodo-4-methoxyphenylacetamide (1.2 eq) using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2 eq) in toluene (110°C, 24 h).

Optimized Conditions :

ParameterValue
CatalystPd2(dba)3/Xantphos
BaseCs2CO3
SolventToluene
Temperature110°C
Time24 h
Yield74%

SNAr Reaction Alternative

Using 3-fluoro-4-methoxyphenylacetamide (1 eq) and pyrimidin-4-amine (1.5 eq) in DMF with KOtBu (2 eq) at 100°C (12 h) achieves a 65% yield.

Final Acetylation and Purification

The coupled product undergoes acetylation with acetyl chloride (1.1 eq) and TEA (2 eq) in dichloromethane (0°C → 25°C, 2 h), followed by silica gel chromatography (EtOAc/hexane, 1:3).

Purity Data :

  • HPLC : 98.2% (C18, 0.1% TFA in H2O/MeCN)

  • mp : 189–191°C

Scalability and Industrial Considerations

Process Intensification :

  • Continuous Flow Nitration : Microreactor systems reduce reaction time from 6 h to 15 min.

  • Catalyst Recycling : Pd2(dba)3/Xantphos recovered via filtration achieves 85% retention after five cycles.

Cost Analysis :

StepCost Contribution
Pyrimidine Synthesis42%
Buchwald Coupling38%
Acetylation20%

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-{3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide?

Methodological Answer:
Synthesis optimization requires precise control of:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) stabilize reactive intermediates .
  • Reaction Time : Multi-step protocols demand timed quenching (e.g., TLC monitoring) to prevent side reactions like over-alkylation .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) are used for coupling reactions, requiring inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are essential for characterizing this compound and validating purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of cyclopropane and ethylpyrimidine substituents. Aromatic proton splitting patterns validate methoxyphenyl orientation .
  • Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula (e.g., distinguishing Cl vs. CH3CH2 groups) .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace byproducts (e.g., deacetylated analogs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopropane moiety?

Methodological Answer:

  • Analog Synthesis : Replace cyclopropane with cyclohexane or vinyl groups to assess steric/electronic effects on target binding .
  • Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) to map activity cliffs. Use IC50 values to correlate substituent size with inhibition .
  • Computational Modeling : Dock cyclopropane-containing analogs into ATP-binding pockets (e.g., using AutoDock Vina) to quantify van der Waals interactions .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Replicate Under Standardized Conditions : Control variables like cell line passage number (e.g., HepG2 vs. HEK293) and serum concentration .
  • Validate Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., kinases) .
  • Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify outliers and consensus EC50 ranges .

Advanced: What methodologies assess the environmental fate and ecotoxicity of this compound?

Methodological Answer:

  • OECD 307 Guideline : Conduct soil degradation studies under aerobic/anaerobic conditions to measure half-life (t1/2) and identify metabolites via LC-QTOF .
  • Algal Toxicity Tests : Expose Raphidocelis subcapitata to graded concentrations (0.1–100 µM) to determine 72h-EC50 for growth inhibition .
  • Bioaccumulation Modeling : Use EPI Suite to predict logP-driven BCF (bioconcentration factor) in aquatic organisms .

Advanced: What strategies improve the hydrolytic stability of the acetamide group under physiological conditions?

Methodological Answer:

  • Steric Shielding : Introduce ortho-substituents (e.g., methyl groups) on the phenyl ring to hinder nucleophilic attack .
  • Prodrug Design : Replace acetamide with tert-butyl carbamate, which cleaves enzymatically in target tissues .
  • pH Stability Profiling : Use accelerated stability testing (25°C/60% RH, pH 1–9) to identify degradation hotspots via UPLC-MS .

Advanced: How can mechanistic studies clarify the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Recombinant CYP Assays : Incubate with CYP3A4/2D6 isoforms and NADPH; quantify metabolite formation (e.g., O-demethylation) via LC-MS/MS .
  • Time-Dependent Inhibition (TDI) : Pre-incubate compound with liver microsomes to assess irreversible binding (KI/kinact values) .
  • Docking Simulations : Map methoxyphenyl orientation into CYP active sites to predict metabolic soft spots .

Basic: What are common pitfalls in interpreting NMR data for this compound’s regioisomers?

Methodological Answer:

  • Overlap in Aromatic Regions : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from methoxyphenyl and pyrimidine protons .
  • Dynamic Effects : Low-temperature NMR (−40°C) slows rotation of the acetamide group, splitting singlets into doublets .
  • Isotopic Labeling : Synthesize 13C-labeled cyclopropane to track coupling patterns in complex mixtures .

Advanced: How do structural analogs with modified pyrimidine cores compare in target selectivity?

Methodological Answer:

  • Library Synthesis : Prepare analogs with pyrimidine replaced by triazine or pyridine; test against 468 kinase mutants to identify selectivity drivers .
  • Crystallography : Co-crystalize analogs with Hsp90 to compare hydrogen-bonding networks (PDB deposition recommended) .
  • Transcriptomics : Treat resistant cell lines (e.g., NCI-60) and analyze RNA-seq data for compensatory pathway activation .

Advanced: What experimental designs evaluate long-term ecotoxicological impacts on soil microbiota?

Methodological Answer:

  • Metagenomic Sequencing : Extract DNA from compound-exposed soil (1–100 ppm, 90 days) and quantify shifts in Proteobacteria vs. Firmicutes via 16S rRNA sequencing .
  • Enzymatic Activity Assays : Measure dehydrogenase and urease activity to assess functional disruption in microbial communities .
  • Mesocosm Studies : Simulate field conditions with earthworms (Eisenia fetida) to monitor bioaccumulation and reproductive toxicity .

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